molecular formula C13H12FN3OS2 B2915496 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392303-29-6

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2915496
CAS No.: 392303-29-6
M. Wt: 309.38
InChI Key: CVYPHAQYMQMBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H12FN3OS2 and its molecular weight is 309.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring with a 3-fluorobenzyl thio moiety and a cyclopropanecarboxamide group. Its molecular formula is C14H16FN3S2C_{14}H_{16}FN_3S_2, indicating the presence of fluorine and sulfur atoms, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit bacterial growth and fungal proliferation .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity, as many thiadiazole derivatives have been linked to cancer cell growth inhibition through various mechanisms .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro and in vivo, making them candidates for further therapeutic exploration.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For example, it could interfere with metabolic pathways by binding to active sites on enzymes.
  • Receptor Modulation : By interacting with cellular receptors, it may influence signaling pathways that regulate cell proliferation and apoptosis .
  • Disruption of Cellular Integrity : The compound may affect cell membrane integrity, leading to cell death or altered cellular functions.

Synthesis

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
  • Introduction of the Fluorobenzyl Group : The thiadiazole intermediate is reacted with 3-fluorobenzyl chloride in the presence of a base.
  • Cyclopropanecarboxamide Formation : Finally, cyclopropanecarboxylic acid derivatives are coupled with the thiadiazole intermediate using coupling reagents like EDCI or DCC.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar thiadiazole derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
N-(5-(4-chlorobenzyl)thio)-1,3,4-thiadiazoleAntimicrobialSignificant inhibition of bacterial strains
N-(5-benzylthio)-1,3,4-thiadiazoleAnticancerInduced apoptosis in cancer cell lines
Various thiadiazole derivativesAnti-inflammatoryReduced cytokine production in vitro

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS2/c14-10-3-1-2-8(6-10)7-19-13-17-16-12(20-13)15-11(18)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPHAQYMQMBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.